5,8-Dihydroxy-1,2-dihydroquinolin-2-one
Description
5,8-Dihydroxy-1,2-dihydroquinolin-2-one is a bicyclic organic compound featuring a quinoline backbone with hydroxyl groups at positions 5 and 6. The compound’s structure includes a partially saturated quinoline ring, where the 1,2-dihydro motif introduces a ketone at position 7.
Properties
IUPAC Name |
5,8-dihydroxy-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-2-3-7(12)9-5(6)1-4-8(13)10-9/h1-4,11-12H,(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQRRLALKOLFLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=CC(=C21)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dihydroxy-1,2-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization and oxidation steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of 5,8-Dihydroxy-1,2-dihydroquinolin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as precursor preparation, cyclization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5,8-Dihydroxy-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted quinoline compounds .
Scientific Research Applications
5,8-Dihydroxy-1,2-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5,8-Dihydroxy-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its hydroxyl groups play a crucial role in its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5,8-Dihydroxy-1,2-dihydroquinolin-2-one with key analogs, focusing on structural modifications, physicochemical properties, and functional implications.
5,8-Dimethoxy-1,4-dimethyl-1H-quinolin-2-one
- Structure : Methoxy groups at positions 5 and 8, methyl groups at positions 1 and 4 (CAS: 131451-78-0) .
- Methyl substituents introduce steric hindrance, which may restrict rotational freedom and alter binding interactions.
- Reactivity : Methoxy groups are electron-donating via resonance, directing electrophilic substitution to specific positions (e.g., C-3 or N-arylations) .
- Biological Implications: Methoxy-substituted quinolinones are often explored as intermediates in synthetic pathways (e.g., arylations for trione derivatives) rather than direct bioactive agents .
5,8-Dimethyl-1,2-dihydroquinolin-2-one
- Structure : Methyl groups at positions 5 and 8 (CAS: 37509-60-7) .
- Key Differences :
- Methyl groups lack hydrogen-bonding capacity, reducing solubility in polar solvents.
- Molecular weight (173.21 g/mol) is lower than the dihydroxy analog.
- Electronic Effects : Methyl substituents are electron-donating, stabilizing the aromatic system but reducing redox activity compared to hydroxylated analogs.
4-Methyl-5,8-dimethoxy-1,2-dihydroquinoline-2-one
- Structure: Methoxy groups at 5 and 8, methyl at position 4 (C₁₂H₁₃NO₃, MW: 219.24) .
- Dimethoxy substitution further enhances hydrophobicity.
- Functional Role : Likely serves as a precursor for more complex derivatives, given its structural complexity.
5,8-Dihydroxy-1,4-naphthoquinone (Shikonin Core)
- Structure: Naphthoquinone backbone with hydroxyls at 5 and 8 (a naphthoquinone analog of the quinolinone core) .
- Key Differences: The naphthoquinone system is fully aromatic and planar, enabling stronger π-π stacking interactions. Exhibits pronounced antitumor activity due to redox cycling and reactive oxygen species (ROS) generation, a trait less pronounced in dihydroquinolinones .
- Biological Activity : Shikonin’s hydroxylation pattern correlates with cytotoxicity, whereas methoxy or methyl substitutions reduce efficacy .
Critical Analysis of Substituent Effects
- Hydroxyl vs. Methoxy Groups : Hydroxyls enhance solubility and redox activity but may reduce metabolic stability. Methoxy groups improve lipophilicity and direct electrophilic reactions .
- Core Structure: Quinolinones (partially saturated) exhibit reduced planarity and redox activity compared to naphthoquinones, impacting their biological roles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
